molecular formula C31H40N2O7 B12029926 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12029926
M. Wt: 552.7 g/mol
InChI Key: PMFGOTAGIRNSPS-ORIPQNMZSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and hydroxylation. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different proteins or enzymes, potentially inhibiting or activating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups. Similar compounds might include:

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylacetic acid
  • 3-(3,4-Dimethoxyphenyl)propionic acid These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to different chemical properties and applications.

Properties

Molecular Formula

C31H40N2O7

Molecular Weight

552.7 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H40N2O7/c1-20(2)19-40-23-8-9-24(21(3)17-23)29(34)27-28(22-7-10-25(37-4)26(18-22)38-5)33(31(36)30(27)35)12-6-11-32-13-15-39-16-14-32/h7-10,17-18,20,28,34H,6,11-16,19H2,1-5H3/b29-27+

InChI Key

PMFGOTAGIRNSPS-ORIPQNMZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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